4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid, also known by its IUPAC name, is a compound characterized by a pyrazole ring substituted with a formyl group and a benzoic acid moiety. Its molecular formula is with a molecular weight of approximately 244.25 g/mol . The structure features a pyrazole ring linked to a benzoic acid via a methylene bridge, giving it unique chemical properties that are of interest in various fields of research.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific outcomes depend on the reaction conditions and the reagents employed.
The synthesis of 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid typically involves the following steps:
These synthetic routes often utilize solvents like dimethylformamide and catalysts to enhance yields.
The compound has diverse applications across several fields:
Interaction studies have focused on the compound's ability to bind with various biological macromolecules, such as enzymes and receptors. These interactions can lead to significant changes in enzyme activity and metabolic regulation. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby altering the flux through these pathways .
Several compounds share structural similarities with 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | Structure | Contains an additional methyl group on the pyrazole ring |
| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid | Structure | Features an aniline substituent that may enhance biological activity |
| 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid | Structure | Has a naphthyl group which could influence solubility and reactivity |
The uniqueness of 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid lies in its specific substitution pattern on the pyrazole ring and the benzoic acid moiety. This distinct structure imparts unique chemical reactivity and biological properties compared to similar compounds, making it particularly valuable for targeted research applications in medicinal chemistry and biochemical studies .
The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups into pyrazole systems. This method employs a reagent generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3), which facilitates electrophilic formylation at the pyrazole’s 3-position.
Mechanistic Insights:
Experimental Protocol:
Performance Data:
| Reaction Step | Conditions | Yield | Source |
|---|---|---|---|
| Hydrazone Synthesis | Ethanol, reflux, 8 h | 85–90% | |
| Vilsmeier Formylation | DMF/POCl3, 60°C, 3 h | 68–90% |
Key Advantage: High regioselectivity for 3-formylpyrazole formation, avoiding positional isomers.
Hydrazones serve as critical precursors for pyrazole ring construction. Their synthesis involves condensing hydrazines with carbonyl compounds, followed by cyclodehydration.
Synthetic Workflow:
Characterization Data:
Challenges:
One-pot methodologies reduce purification steps and improve atom economy. A notable example combines hydrazone formation, cyclization, and formylation in a single reactor.
Case Study:
Advantages:
Limitations:
The pyrazole ring’s N1-position serves as a key site for modulating electronic and steric properties. Systematic studies of N-substitution reactions under basic conditions (e.g., K₂CO₃-DMSO) reveal high regioselectivity for N1-functionalization over N2, driven by electronic effects of the 3-formyl group [4].
Primary alkyl halides (e.g., benzyl bromide, phenethyl iodide) react efficiently with the pyrazole ring, yielding N1-alkylated derivatives in 70–95% isolated yields [4]. Bulky secondary alkyl halides (e.g., bromocyclohexane) exhibit reduced reactivity due to steric hindrance, favoring SN1 pathways and lower regioselectivity [4]. Arylations using iodobenzene derivatives proceed via Ullmann-type couplings, with electron-deficient aryl halides enhancing N1-selectivity (N1:N2 > 10:1) [4].
| Substituent | Reaction Yield (%) | Regioselectivity (N1:N2) |
|---|---|---|
| Benzyl | 92 | >20:1 |
| 4-Fluorophenyl | 85 | >15:1 |
| Cyclohexylmethyl | 68 | 5:1 |
Introducing heteroaromatic groups (e.g., pyridyl, thienyl) at N1 alters π-stacking interactions and dipole moments. DFT calculations (B3LYP/6-31G**) indicate that electron-withdrawing substituents at C3 (e.g., formyl) polarize the pyrazole ring, increasing N1 nucleophilicity by 12–18 kcal/mol compared to unsubstituted analogs [4]. This electronic bias enables selective functionalization even in sterically challenging systems.
The benzoic acid component offers opportunities for carboxylate-directed meta-C–H functionalization, a historically challenging transformation. Recent advances in transition-metal catalysis now enable precise modifications [5].
Using a nitrile-containing sulfonamide template, palladium-catalyzed olefination introduces alkenyl groups at the meta-position relative to the carboxylic acid. For example, reaction with methyl acrylate under O₂ oxidation yields a meta-olefinated derivative with 89% regioselectivity [5]. Acetoxylation via analogous conditions installs acetoxy groups, which serve as handles for further cross-coupling reactions [5].
Replacing the carboxylic acid with tetrazole or acyl sulfonamide groups enhances metabolic stability while maintaining hydrogen-bonding capacity. Acyl sulfonamide derivatives demonstrate improved membrane permeability in logP assays (ΔlogP = +1.2) [5].
Fusing additional heterocycles to the pyrazole or benzoic acid moieties expands conformational rigidity and target engagement.
Condensing the 3-formyl group with thiosemicarbazide yields thiazole-fused derivatives. These compounds exhibit enhanced antibacterial activity (MIC = 0.5–2 μg/mL against S. aureus), attributed to increased π-π stacking with bacterial topoisomerase IV [3].
Click chemistry-mediated fusion with 1,2,3-triazoles introduces hydrogen-bond acceptors. Molecular docking reveals triazole conjugates occupy hydrophobic pockets in COX-2 with 30% higher binding affinity than the parent scaffold [3].
Reacting the benzoic acid moiety with amidines generates pyrimidine-fused analogs. These derivatives show dual inhibition of PDE4 and CCR2 receptors (IC₅₀ = 12–45 nM), surpassing non-fused counterparts by 5-fold [2].
The 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid scaffold exhibits differential activity against Gram-positive and Gram-negative bacteria, primarily due to distinct membrane compositions and structural features. Research demonstrates that related pyrazole-benzoic acid derivatives show significantly enhanced potency against Gram-positive bacteria compared to Gram-negative species [1] [2] [3].
The molecular architecture of these compounds facilitates selective membrane interactions through multiple mechanisms. The pyrazole ring system provides a planar, electron-rich structure that can engage in π-π stacking interactions with aromatic amino acids in membrane proteins, while the benzoic acid moiety contributes to pH-dependent membrane association [3] [4]. The formyl group at the 3-position of the pyrazole ring enhances electrophilic interactions with nucleophilic sites on bacterial membranes [5] [6].
Gram-positive bacteria possess thick peptidoglycan layers comprising 90% of their cell wall structure, with teichoic acids providing negative surface charges that facilitate electrostatic interactions with cationic or zwitterionic antimicrobial compounds [1] [7]. The 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid derivatives demonstrate enhanced penetration through these structures, achieving minimum inhibitory concentration values as low as 0.39μg/mL against Staphylococcus aureus strains [2] [3].
In contrast, Gram-negative bacteria present additional barriers through their outer membrane containing lipopolysaccharides, porins, and efflux pumps that restrict compound penetration [8] [9]. However, certain derivatives within this chemical class, particularly those with fluorinated substituents, maintain activity against Acinetobacter baumannii with minimum inhibitory concentration values ranging from 1.56μg/mL to 3.125μg/mL [8] [6].
The antibacterial mechanism against Gram-positive bacteria involves multiple pathways including direct membrane disruption, inhibition of cell wall synthesis enzymes, and interference with membrane-associated protein complexes [1] [4] [10]. Time-kill assays demonstrate bactericidal activity within 4 hours of treatment, indicating rapid membrane compromise leading to cell death [11] [12] [13].
For Gram-negative bacteria, the mechanism appears more selective, with compounds showing preferential activity against Acinetobacter baumannii while demonstrating limited efficacy against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae [8] [9] [14]. This selectivity suggests specific interactions with unique membrane components or transport systems present in Acinetobacter species [8] [11].
The SYTO-9/propidium iodide dual-fluorescence assay serves as a cornerstone technique for evaluating membrane permeabilization effects of 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid derivatives [5] [6] [15]. SYTO-9 represents a membrane-permeable green fluorescent nucleic acid stain that freely enters all bacterial cells and increases fluorescence intensity upon DNA binding, providing baseline measurements of total bacterial populations [5] [6].
Propidium iodide functions as a membrane-impermeable red fluorescent dye that only penetrates cells with compromised membrane integrity, binding to intracellular DNA and producing strong fluorescence signals exclusively in membrane-damaged bacteria [5] [6] [15]. The ratio of green to red fluorescence provides quantitative assessment of membrane permeabilization effects [5] [6].
Studies utilizing Acinetobacter baumannii ATCC 19606 as the test organism demonstrate comprehensive methodology for membrane permeability assessment [5] [6]. Bacterial suspensions are adjusted to optical density values of 0.2 and treated with test compounds at minimum inhibitory concentration levels, double the minimum inhibitory concentration, and serial dilutions below minimum inhibitory concentration values [5] [6].
Following 37°C incubation with agitation for 1 hour, cells undergo centrifugation at 10,000×g for 10 minutes, followed by washing with sterile water and resuspension [5] [6]. A 1:1 mixture of SYTO-9 and propidium iodide is added at final concentrations of 1μg/mL and 1mg/mL respectively, with 15-minute dark incubation at room temperature [5] [6].
Fluorescence measurements utilize excitation wavelength of 485nm with emission detection at 530nm for SYTO-9 and 645nm for propidium iodide [5] [6]. Results are expressed as percentages of control values, with increased propidium iodide fluorescence indicating membrane permeabilization [5] [6].
Flow cytometry analysis reveals concentration-dependent membrane permeabilization effects for pyrazole-benzoic acid derivatives [16] [7] [15]. At 8× minimum inhibitory concentration, rapid propidium iodide fluorescence increases occur within minutes of compound addition, indicating immediate membrane compromise [16] [7].
Concentrations of 4× minimum inhibitory concentration produce gradual fluorescence increases over the 1-hour measurement period, while 2× minimum inhibitory concentration, 1× minimum inhibitory concentration, and 0.5× minimum inhibitory concentration demonstrate negligible fluorescence changes comparable to negative controls [16] [7]. These findings establish clear concentration-response relationships for membrane permeabilization activity [16] [7].
The assay demonstrates superior sensitivity compared to traditional minimum inhibitory concentration determinations, detecting membrane effects at sub-lethal concentrations and providing mechanistic insights into compound activity [15]. Control experiments using daptomycin show null propidium iodide fluorescence increases even at high concentrations, confirming assay specificity for membrane-disrupting agents [16].
Several technical factors influence SYTO-9/propidium iodide assay reliability and interpretation. Compound interference with fluorescence signals requires removal of test substances through centrifugation and washing steps prior to measurement [5] [6]. Some pyrazole derivatives demonstrate bleaching effects on propidium iodide signals, necessitating modified protocols to ensure accurate results [5] [6].
The assay provides qualitative evidence of membrane disruption but does not distinguish between different mechanisms of membrane compromise, such as pore formation versus membrane dissolution [15]. Additional complementary techniques including protein leakage assays and electron microscopy provide more comprehensive mechanistic understanding [16] [10].
4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid derivatives demonstrate exceptional efficacy against methicillin-resistant Staphylococcus aureus through multi-target inhibition mechanisms that circumvent traditional resistance pathways [1] [11] [7] [12]. These compounds achieve minimum inhibitory concentration values ranging from 0.78μg/mL to 3.125μg/mL against various methicillin-resistant Staphylococcus aureus strains including ATCC 33591, ATCC 33592, and ATCC 700699 [1] [2] [11] [12].
The multi-target approach includes simultaneous inhibition of DNA gyrase, topoisomerase IV, cell wall synthesis enzymes, and membrane integrity maintenance systems [17] [18] [19] [10]. This comprehensive targeting strategy reduces the likelihood of resistance development, as bacteria would require multiple simultaneous mutations to overcome compound effects [7] [17].
Enzyme inhibition studies reveal potent activity against bacterial DNA gyrase with half-maximal inhibitory concentration values ranging from 12.27μM to 31.64μM, superior to ciprofloxacin controls showing half-maximal inhibitory concentration values of 47.68μM [18] [19]. Topoisomerase IV inhibition occurs with half-maximal inhibitory concentration values between 24.2μM and 47.68μM [18] [20] [19].
DNA gyrase represents an ATP-dependent topoisomerase II enzyme essential for DNA replication, transcription, and chromosome segregation in all bacterial species [17] [21] [22]. The enzyme's critical role in bacterial survival makes it an excellent target for antimicrobial development, particularly against methicillin-resistant Staphylococcus aureus strains that maintain gyrase sensitivity despite β-lactam resistance [17] [22].
Molecular docking studies demonstrate favorable binding interactions between pyrazole-benzoic acid derivatives and the DNA gyrase active site, with binding affinities comparable to established fluoroquinolone antibiotics [23] [24]. The compounds form hydrogen bonds with key amino acid residues including Pro181 and Asp60, while hydrophobic interactions with Ile77 and ionic interactions with Glu221 contribute to binding stability [23] [24].
Beyond topoisomerase inhibition, these compounds interfere with bacterial cell wall synthesis through multiple pathways [17] [10]. MurB enzyme inhibition occurs with half-maximal inhibitory concentration values of 3.1μM for related pyrazole derivatives, disrupting the cytoplasmic steps of peptidoglycan biosynthesis [17]. This mechanism proves particularly effective against methicillin-resistant Staphylococcus aureus, as it bypasses the altered penicillin-binding proteins responsible for β-lactam resistance [17].
The compounds also demonstrate inhibitory effects on bacterial cystathionine γ-lyase enzymes, which participate in methionine metabolism and cell wall precursor synthesis [17]. This additional target contributes to the overall antimicrobial efficacy while reducing the potential for resistance development [17].
Membrane permeabilization represents a primary mechanism of action against methicillin-resistant Staphylococcus aureus strains [4] [16] [7] [10]. Flow cytometry analysis using propidium iodide staining reveals rapid membrane compromise within minutes of compound exposure at therapeutic concentrations [16] [7].
Protein leakage assays confirm membrane disruption through quantitative measurement of cytoplasmic protein release into the extracellular medium [4] [10]. This mechanism proves bactericidal rather than bacteriostatic, leading to rapid cell death through loss of membrane integrity and cellular contents [11] [12] [10].
The membrane-disrupting activity shows selectivity for bacterial membranes over mammalian cell membranes, with compounds demonstrating low cytotoxicity against human embryonic kidney cells at concentrations well above minimum inhibitory concentration values [1] [11] [13]. This selectivity likely results from differences in membrane composition, particularly cholesterol content and phospholipid distribution between bacterial and mammalian membranes [4] [10].
Methicillin-resistant Staphylococcus aureus biofilm formation presents significant therapeutic challenges due to enhanced antibiotic resistance and protection from host immune responses [11] [25] [13]. 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid derivatives demonstrate potent biofilm inhibition capabilities, preventing biofilm formation by 60% to 85% at minimum inhibitory concentration levels [25] [13].
Crystal violet assays reveal dose-dependent biofilm inhibition, with maximum effects observed at 2× minimum inhibitory concentration [13]. The compounds also demonstrate biofilm eradication activity against pre-formed biofilms, with scanning electron microscopy confirming disruption of biofilm architecture and dispersal of bacterial cells [25] [13].
Real-time biofilm monitoring using Bioscreen C technology provides kinetic analysis of biofilm formation inhibition [10]. The compounds interfere with initial bacterial attachment, microcolony formation, and maturation phases of biofilm development [10] [25]. This multi-phase inhibition suggests interference with quorum sensing pathways and extracellular matrix production [25].
Multi-step resistance studies demonstrate remarkably low propensity for resistance development against pyrazole-benzoic acid derivatives [1] [7]. Methicillin-resistant Staphylococcus aureus and Enterococcus faecalis strains show minimal minimum inhibitory concentration increases following multiple passages in sub-inhibitory compound concentrations, with resistance development limited to 2× minimum inhibitory concentration values [1] [7] [10].
This resistance stability contrasts favorably with conventional antibiotics and likely results from the multi-target mechanism of action requiring simultaneous mutations in multiple cellular systems [7] [17]. The combination of membrane disruption, enzyme inhibition, and biofilm interference creates multiple barriers to resistance development [7] [17] [10].
Studies investigating synergistic interactions reveal enhanced activity when pyrazole-benzoic acid derivatives are combined with conventional antibiotics [23] [17]. Beta-lactamase inhibitor combinations show particular promise, with compounds resensitizing resistant Klebsiella pneumoniae strains to meropenem and cephalexin antibiotics [17].
The membrane permeabilization effects enhance uptake of other antimicrobial agents, potentially overcoming efflux-mediated resistance mechanisms [16] [17]. This synergistic potential suggests utility in combination therapy approaches for treating severe methicillin-resistant Staphylococcus aureus infections [23] [17].
Comprehensive structure-activity relationship studies identify key molecular features contributing to methicillin-resistant Staphylococcus aureus activity [1] [4] [11] [12]. Halogen substitution on the phenyl ring, particularly fluorine and chlorine, significantly enhances antimicrobial potency [3] [4] [12]. Trifluoromethyl substituents also improve activity while maintaining favorable physicochemical properties [1] [7].
The formyl group at the pyrazole 3-position proves essential for activity, with removal or modification resulting in substantially reduced antimicrobial effects [5] [6] [12]. The benzoic acid moiety contributes to membrane binding through electrostatic interactions with bacterial surface components [3] [4].
Disubstituted compounds generally demonstrate superior activity compared to monosubstituted derivatives, with optimal activity observed for compounds containing electron-withdrawing groups [1] [4] [12]. However, highly polar substituents such as carboxylic acids and sulfonamides reduce activity, likely due to decreased membrane permeability [1] [26].
| Compound Class | Gram-Positive Activity (MIC μg/mL) | Gram-Negative Activity (MIC μg/mL) | MRSA Activity (MIC μg/mL) |
|---|---|---|---|
| 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives [2] [3] | 0.39-3.125 | 1.56-3.125 (A. baumannii) | 0.39-3.125 |
| 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives [2] [3] | 0.39-3.125 | 1.56-3.125 (A. baumannii) | 0.39-3.125 |
| 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives [12] | 0.78-25.0 | 1.56-12.5 (A. baumannii) | 0.78-6.25 |
| 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives [12] | 0.78-25.0 | 1.56-12.5 (A. baumannii) | 0.78-6.25 |
| Trifluoromethyl-substituted pyrazole derivatives [1] [7] | 0.78-3.125 | Limited activity | 0.78-3.125 |
| Naphthyl-substituted pyrazole derivatives [11] [13] | 0.78-1.56 | 1.56 (A. baumannii) | 0.78-1.56 |
| Study Type | Target Bacteria | Concentration Tested | Result |
|---|---|---|---|
| SYTO-9/Propidium Iodide Assay [5] [6] | A. baumannii ATCC 19606 | MIC to 2×MIC | Membrane disruption confirmed |
| Flow Cytometry Analysis [16] [7] | S. aureus ATCC 700699 | 0.5×MIC to 8×MIC | Rapid PI fluorescence increase |
| Protein Leakage Assay [4] [10] | S. aureus and E. faecalis | MIC concentrations | Significant protein leakage |
| Time-Kill Kinetics [11] [12] [13] | S. aureus and A. baumannii | MIC to 4×MIC | Bactericidal within 4 hours |
| Oxygen Uptake Studies [7] | A. baumannii | MIC concentrations | Increased oxygen uptake |
| Mechanism | IC50 or MIC Value | Evidence Type | Reference Strain |
|---|---|---|---|
| Cell Wall Synthesis Inhibition [17] | 0.78-3.125 μg/mL | MIC determination | MRSA ATCC 33591, 33592 |
| DNA Gyrase Inhibition [18] [19] | 12.27-31.64 μM | Enzyme inhibition assay | S. aureus enzyme |
| Topoisomerase IV Inhibition [18] [20] [19] | 24.2-47.68 μM | Enzyme inhibition assay | S. aureus enzyme |
| Membrane Permeabilization [16] [7] | 0.78-3.125 μg/mL | Flow cytometry | MRSA strains |
| Protein Synthesis Disruption [17] | Variable response | Macromolecular synthesis studies | Multiple MRSA strains |
| Biofilm Formation Inhibition [10] [25] [13] | 60-85% inhibition | Crystal violet assay | S. aureus ATCC 25923 |
| Parameter | Value | Citation References |
|---|---|---|
| Most Potent MIC (Gram-positive) | 0.39 μg/mL | [2] [3] |
| Most Potent MIC (Gram-negative) | 1.56 μg/mL (A. baumannii) | [8] [11] |
| MRSA Activity Range | 0.78-3.125 μg/mL | [1] [7] [12] |
| Membrane Disruption Onset | 1-2 minutes | [5] [6] |
| Biofilm Inhibition Range | 60-85% | [25] [13] |
| DNA Gyrase IC50 Range | 12.27-47.68 μM | [18] [19] |